molecular formula C8H10BrN3OZn B14885256 (2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide

(2-(Morpholin-1-yl)pyrimidin-5-yl)Zinc bromide

Cat. No.: B14885256
M. Wt: 309.5 g/mol
InChI Key: BPOHDSDXSQEJMJ-UHFFFAOYSA-M
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Description

(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of the morpholine and pyrimidine rings in its structure makes it a versatile intermediate in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(morpholin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving 2-(morpholin-1-yl)pyrimidine in THF.
  • Adding zinc bromide to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Inert Atmosphere: To prevent oxidation.

    Solvents: THF is commonly used, but other solvents like dimethylformamide (DMF) can also be employed.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with applications in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the formation of pyrimidine derivatives, which are important in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. Its ability to form stable complexes with biological molecules makes it a useful tool in the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc bromide moiety facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The morpholine and pyrimidine rings can interact with various molecular targets, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc chloride
  • (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc iodide
  • (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc fluoride

Uniqueness

Compared to its analogs, (2-(Morpholin-1-yl)pyrimidin-5-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its unique combination of morpholine and pyrimidine rings provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C8H10BrN3OZn

Molecular Weight

309.5 g/mol

IUPAC Name

bromozinc(1+);4-(5H-pyrimidin-5-id-2-yl)morpholine

InChI

InChI=1S/C8H10N3O.BrH.Zn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1

InChI Key

BPOHDSDXSQEJMJ-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=NC=[C-]C=N2.[Zn+]Br

Origin of Product

United States

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